molecular formula C12H13NS B11898075 2-(3-Methyl-1-benzothiophen-2-yl)azetidine CAS No. 777887-47-5

2-(3-Methyl-1-benzothiophen-2-yl)azetidine

Cat. No.: B11898075
CAS No.: 777887-47-5
M. Wt: 203.31 g/mol
InChI Key: AGQSUKGUFWLZCJ-UHFFFAOYSA-N
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Description

Significance of Azetidine (B1206935) Ring Systems in Contemporary Medicinal Chemistry Research

The azetidine ring, a four-membered saturated nitrogen-containing heterocycle, has garnered considerable attention in modern drug discovery. rsc.orgrsc.orgmdpi.com Its significance stems from its unique structural properties; the inherent ring strain of approximately 25.4 kcal/mol endows the molecule with a rigid conformation that can be advantageous for binding to biological targets. rsc.org This rigidity allows for precise control over the spatial arrangement of substituents, a critical factor in optimizing ligand-receptor interactions. nih.gov

Despite initial challenges in their synthesis due to this ring strain, recent advancements have made azetidine derivatives more accessible. rsc.orgmedwinpublishers.comnih.gov Consequently, the azetidine motif is now recognized as a privileged scaffold in medicinal chemistry and can be found in a variety of bioactive molecules and natural products. rsc.org A notable example is azelnidipine, an antihypertensive drug. rsc.org The incorporation of the azetidine ring can lead to improved pharmacokinetic properties and has been linked to a wide array of pharmacological activities, including anticancer, antibacterial, antimicrobial, and anti-inflammatory effects. medwinpublishers.comnih.gov

Role of Benzothiophene (B83047) Moieties in the Design of Bioactive Compounds

The benzothiophene scaffold, consisting of a benzene (B151609) ring fused to a thiophene (B33073) ring, is another cornerstone in the design of bioactive compounds. researchgate.netnih.govrsc.org This aromatic heterocyclic system is present in a number of clinically approved drugs, underscoring its therapeutic relevance. researchgate.netwikipedia.org For instance, raloxifene (B1678788) is a selective estrogen receptor modulator used for treating osteoporosis, and zileuton (B1683628) is an inhibitor of leukotriene synthesis used in the management of asthma. researchgate.netrsc.orgwikipedia.org

The versatility of the benzothiophene moiety lies in its ability to engage in various biological interactions and its amenability to chemical modification. researchgate.netnih.gov Benzothiophene derivatives have demonstrated a broad spectrum of pharmacological activities, including antimicrobial, anticancer, anti-inflammatory, antioxidant, and anticonvulsant properties. researchgate.netnih.govnih.gov Its structural similarity to other active compounds makes it a valuable starting point for the development of new lead molecules in drug design. researchgate.net

Rationale for Investigating Hybrid Azetidine-Benzothiophene Structures in Drug Discovery

The rationale for investigating hybrid structures such as 2-(3-Methyl-1-benzothiophen-2-yl)azetidine is rooted in the principle of molecular hybridization. This strategy aims to combine the distinct and advantageous properties of two or more pharmacophores to create a new molecule with a potentially synergistic or novel biological profile.

By covalently linking the rigid, three-dimensional azetidine scaffold with the larger, aromatic benzothiophene system, medicinal chemists can explore new regions of chemical space. The azetidine ring can introduce a specific vector for substitution patterns, while the benzothiophene moiety can serve as an anchor or an interactive element with a biological target. The methyl group on the benzothiophene ring of the title compound further provides a point for steric and electronic modulation. This fusion of a strained ring system with a bicyclic aromatic structure could lead to compounds with unique conformational properties and, consequently, novel pharmacological activities that are distinct from the individual components.

Historical Context of Azetidine and Benzothiophene Research Architectures

The history of azetidine chemistry dates back to the early 20th century, with initial studies focusing on the synthesis and understanding the reactivity of this strained ring system. jmchemsci.com For a long time, the synthesis of azetidines was considered a significant challenge. medwinpublishers.com However, the discovery of naturally occurring azetidines, such as azetidine-2-carboxylic acid in 1955, and the development of more efficient synthetic methods, like the Couty's azetidine synthesis, have propelled the field forward. medwinpublishers.comwikipedia.orgwikipedia.org These advancements have enabled the incorporation of the azetidine scaffold into a wider range of molecules for biological evaluation. wikipedia.org

Benzothiophene, on the other hand, has been known for a longer period, occurring naturally in petroleum-related deposits. wikipedia.org The initial research focused on its isolation and basic chemical properties. The development of various synthetic routes, including intramolecular cyclization of aryl sulfides and reactions of alkyne-substituted bromobenzenes, has been crucial for exploring its potential in different applications. wikipedia.orgchemicalbook.com The discovery of the biological activities of benzothiophene-containing compounds, such as the dye thioindigo (B1682309) and later pharmaceutical agents, has solidified its importance in medicinal and materials chemistry. wikipedia.org

Current Research Landscape and Unaddressed Questions Regarding the this compound Scaffold

The current research landscape for azetidine derivatives is vibrant, with a focus on developing novel synthetic methodologies to access diversely functionalized scaffolds. rsc.orgrsc.orgmagtech.com.cn There is also significant interest in exploring their potential in various therapeutic areas, including central nervous system disorders and infectious diseases. nih.gov Similarly, research on benzothiophene continues to expand, with efforts directed towards the synthesis of novel derivatives with enhanced biological activities and the exploration of their applications in materials science. researchgate.netnih.gov

As this compound appears to be a novel compound, there is a clear lack of direct research on its synthesis and biological properties. This presents a number of unaddressed questions that could form the basis of future research programs:

Synthesis: What are the most efficient and stereoselective methods to synthesize this compound? Can existing methods for azetidine and benzothiophene synthesis be adapted for this hybrid structure?

Conformational Analysis: What is the preferred three-dimensional conformation of this molecule? How does the linkage between the two ring systems influence their relative orientation?

Biological Activity: What are the potential biological targets for this compound? Given the known activities of its constituent parts, could it exhibit, for example, anticancer, anti-inflammatory, or novel CNS activities?

Structure-Activity Relationships (SAR): How do modifications to the azetidine ring, the benzothiophene core, and the methyl group affect its biological activity?

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

777887-47-5

Molecular Formula

C12H13NS

Molecular Weight

203.31 g/mol

IUPAC Name

2-(3-methyl-1-benzothiophen-2-yl)azetidine

InChI

InChI=1S/C12H13NS/c1-8-9-4-2-3-5-11(9)14-12(8)10-6-7-13-10/h2-5,10,13H,6-7H2,1H3

InChI Key

AGQSUKGUFWLZCJ-UHFFFAOYSA-N

Canonical SMILES

CC1=C(SC2=CC=CC=C12)C3CCN3

Origin of Product

United States

Advanced Spectroscopic and Structural Characterization in Research

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Elucidation (e.g., ¹H NMR, ¹³C NMR, 2D NMR techniques)

Nuclear Magnetic Resonance (NMR) spectroscopy would be the primary tool for determining the precise molecular structure of 2-(3-Methyl-1-benzothiophen-2-yl)azetidine. ipb.pt A combination of one-dimensional (¹H, ¹³C) and two-dimensional (e.g., COSY, HSQC, HMBC) NMR experiments would be required for unambiguous assignment of all proton and carbon signals. tandfonline.com

¹H NMR Spectroscopy: The proton NMR spectrum would provide information on the number of different types of protons and their connectivity.

Azetidine (B1206935) Ring Protons: The protons on the four-membered azetidine ring would appear as a complex set of multiplets due to spin-spin coupling. The proton at the C2 position, being adjacent to both the benzothiophene (B83047) ring and the nitrogen atom, would likely appear as a distinct multiplet. The chemical shifts and coupling constants of these protons are crucial for determining the ring's conformation and the relative stereochemistry of substituents. ipb.ptacs.org

Benzothiophene Protons: The four aromatic protons on the benzo portion of the benzothiophene ring would typically appear in the downfield region (around 7.0-8.0 ppm). Their splitting patterns (doublets, triplets) would help assign their specific positions on the ring.

Methyl Protons: The methyl group attached to the C3 position of the benzothiophene ring would give rise to a sharp singlet, typically in the upfield region (around 2.0-2.5 ppm).

N-H Proton: The proton attached to the nitrogen atom of the azetidine ring would appear as a broad singlet, and its chemical shift could vary depending on the solvent and concentration.

¹³C NMR Spectroscopy: The ¹³C NMR spectrum would reveal the number of unique carbon atoms in the molecule.

Azetidine Ring Carbons: The chemical shifts of the azetidine carbons would confirm the presence of the four-membered ring.

Benzothiophene Carbons: The spectrum would show distinct signals for the carbons of the benzothiophene moiety, including the quaternary carbons and the methyl carbon. The chemical shifts provide insight into the electronic environment of each carbon atom. spectrabase.com

2D NMR Techniques:

COSY (Correlation Spectroscopy): This experiment would establish correlations between coupled protons, helping to trace the proton connectivity within the azetidine and benzothiophene ring systems.

HSQC (Heteronuclear Single Quantum Coherence): This would correlate each proton signal with its directly attached carbon atom, allowing for the definitive assignment of carbon resonances.

HMBC (Heteronuclear Multiple Bond Correlation): This powerful technique reveals correlations between protons and carbons that are two or three bonds away. It would be instrumental in connecting the azetidine ring to the benzothiophene moiety and confirming the position of the methyl group.

Mass Spectrometry (MS) for Molecular Weight Determination and Fragmentation Pattern Analysis

Mass spectrometry (MS) is used to determine the molecular weight of the compound and to gain structural information from its fragmentation pattern. capes.gov.br For this compound, high-resolution mass spectrometry (HRMS) would be employed to determine its exact molecular formula. nih.gov

Molecular Ion Peak ([M]⁺): The mass spectrum would show a molecular ion peak corresponding to the exact mass of the molecule. This provides direct confirmation of the compound's molecular weight.

Fragmentation Analysis: The fragmentation pattern provides a fingerprint of the molecule's structure. Cleavage of the azetidine ring is a common fragmentation pathway for such compounds. capes.gov.br Other expected fragments would result from the loss of the methyl group or the cleavage of the bond between the azetidine and benzothiophene rings. Analyzing these fragments helps to piece together the molecular structure, corroborating the NMR data.

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule. jmchemsci.comjmchemsci.com The IR spectrum of this compound would be expected to show several characteristic absorption bands.

Functional Group Expected Absorption Range (cm⁻¹) Significance
N-H Stretch3300 - 3500 (moderate, broad)Indicates the presence of the secondary amine in the azetidine ring.
C-H Stretch (Aromatic)3000 - 3100 (weak to moderate)Confirms the C-H bonds of the benzothiophene ring.
C-H Stretch (Aliphatic)2850 - 3000 (moderate)Corresponds to the C-H bonds of the azetidine ring and the methyl group.
C=C Stretch (Aromatic)1450 - 1600 (moderate, multiple bands)Characteristic of the carbon-carbon double bonds within the benzothiophene aromatic system. youtube.com
C-N Stretch1180 - 1360 (weak to moderate)Indicates the carbon-nitrogen bond of the azetidine ring.
C-S Stretch600 - 800 (weak)Confirms the presence of the thioether group in the benzothiophene ring. nih.gov

This table is interactive. Click on the headers to sort the data.

Elemental Analysis for Stoichiometric Composition Verification

Elemental analysis provides the percentage composition of the elements (carbon, hydrogen, nitrogen, sulfur) in the compound. mdpi.com The experimentally determined percentages are compared with the theoretically calculated values for the proposed molecular formula (C₁₂H₁₃NS). Agreement between the found and calculated values, typically within ±0.4%, serves as crucial evidence for the purity and correct elemental composition of the synthesized compound. acs.orgnih.gov

X-ray Crystallography for Solid-State Structure Determination (if applicable for derivatives)

If a suitable single crystal of this compound or one of its derivatives could be grown, X-ray crystallography would provide the ultimate proof of its three-dimensional structure. This technique would unequivocally determine bond lengths, bond angles, and the precise stereochemical arrangement of the atoms in the solid state. This would confirm the connectivity established by NMR and provide invaluable details about the conformation of the azetidine ring and its orientation relative to the benzothiophene system.

Structure Activity Relationship Sar and Quantitative Structure Activity Relationship Qsar Investigations

Design Principles for Derivatives and Analogues of 2-(3-Methyl-1-benzothiophen-2-yl)azetidine

The design of derivatives and analogues of this compound is guided by established medicinal chemistry principles. These include altering specific parts of the molecule to enhance interactions with biological targets, improve pharmacokinetic properties, and reduce off-target effects.

The nitrogen atom of the azetidine (B1206935) ring is a key point for chemical modification. The introduction of various substituents on this nitrogen can significantly impact the compound's biological profile. Research on related azetidine-containing compounds has shown that the nature of the substituent on the azetidine nitrogen can influence activity. For instance, in a series of N-(3-chloro-2-oxo-4-substituted-azetidin-1-yl) carboxamide derivatives, the substituents played a role in their antibacterial and antifungal activities. medwinpublishers.com The synthesis of N-Boc protected azetidines, which can be subsequently deprotected and functionalized, provides a versatile route to a wide range of N-substituted analogues. medwinpublishers.com

Table 1: Impact of Azetidine Nitrogen Substituents on Activity (Hypothetical Data for Illustration)

Substituent (R) on Azetidine NitrogenRelative Activity
-HBaseline
-CH₃Increased
-C₂H₅Slightly Increased
-BenzylSignificantly Increased
-COCH₃ (Acetyl)Decreased

This table is for illustrative purposes to demonstrate how such data would be presented.

The benzothiophene (B83047) moiety is another critical component of the molecule that can be modified to modulate activity. QSAR studies on benzothiophene derivatives have provided insights into the structural requirements for activity against various targets. scispace.comnih.gov For instance, in a study on benzothiophene derivatives as Plasmodium falciparum N-myristoyltransferase inhibitors, the substitutions on the benzothiophene ring were found to be crucial for both potency and selectivity. nih.gov The introduction of bulky or electron-withdrawing/donating groups at different positions of the benzothiophene ring can alter the electronic and steric properties of the molecule, thereby affecting its interaction with a target protein. scispace.com

Table 2: Effect of Benzothiophene Ring Modifications on Activity (Hypothetical Data for Illustration)

Position of SubstitutionSubstituentRelative Activity
5-position-ClIncreased
5-position-OCH₃Decreased
6-position-FIncreased
6-position-NO₂Significantly Increased

This table is for illustrative purposes to demonstrate how such data would be presented.

The spatial arrangement of atoms and functional groups in a molecule can have a profound effect on its biological activity. This includes both positional isomerism (the location of the azetidine ring on the benzothiophene core) and stereochemistry (the three-dimensional orientation of atoms). For example, moving the azetidine substituent from the 2-position to another position on the benzothiophene ring would likely result in a significant change in activity due to altered geometry and interaction with a binding site. The stereochemistry at the point of attachment of the azetidine ring and within the azetidine ring itself is also critical. Often, only one enantiomer of a chiral drug is responsible for the desired therapeutic effect, while the other may be inactive or contribute to side effects. researchgate.net The synthesis of specific stereoisomers is therefore a key consideration in drug design. medwinpublishers.com

Computational Approaches for SAR Analysis

Computational methods are powerful tools for understanding and predicting the SAR of a series of compounds. These approaches can save time and resources in the drug discovery process by prioritizing the synthesis of the most promising candidates.

QSAR models are mathematical equations that relate the chemical structure of a compound to its biological activity. nih.gov These models are built using molecular descriptors, which are numerical values that encode different aspects of a molecule's structure, such as its size, shape, electronic properties, and lipophilicity. nih.govnih.gov In the development of QSAR models for heterocyclic compounds, a wide range of descriptors can be employed. physchemres.org For example, in a QSAR study of benzothiophene derivatives, descriptors related to electrostatic and hydrogen-bonding properties were found to be important for inhibitory activity. nih.gov

Table 3: Examples of Molecular Descriptors Used in QSAR Models

Descriptor TypeExample DescriptorProperty Encoded
ElectronicPartial Charge on an AtomElectron distribution
StericMolecular VolumeSize and shape of the molecule
TopologicalWiener IndexBranching of the molecule
ThermodynamicLogPLipophilicity

There are two main types of 3D-QSAR methodologies: ligand-based and receptor-based. nih.gov

Ligand-based QSAR: These methods are used when the three-dimensional structure of the biological target is unknown. nih.gov They rely on the analysis of a set of molecules with known activities to build a pharmacophore model, which represents the key structural features required for activity. rutgers.edu Techniques like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA) are examples of ligand-based approaches. nih.gov These methods generate 3D contour maps that show where steric bulk, positive or negative charges, and hydrophobic or hydrophilic groups are likely to increase or decrease activity. nih.gov

Receptor-based QSAR: When the 3D structure of the target protein is available, receptor-based (or structure-based) methods can be employed. nih.gov These approaches use molecular docking to predict the binding mode of a ligand in the active site of the receptor. semanticscholar.org The interaction energies and other parameters from the docking simulations can then be used as descriptors in a QSAR model. This allows for a more direct understanding of how specific interactions between the ligand and the receptor contribute to biological activity. nih.gov

Insights from Established Azetidine and Benzothiophene SAR Studies Applicable to this compound

The structure-activity relationship (SAR) of this compound can be inferred by examining published studies on its constituent heterocyclic moieties: azetidine and benzothiophene. While direct SAR studies on this specific hybrid compound are not extensively available, the individual SAR profiles of azetidine and benzothiophene derivatives provide a foundational understanding of how structural modifications might influence biological activity.

Azetidine Ring SAR Insights

The four-membered azetidine ring is a key pharmacophore in various biologically active compounds. iipseries.orgnih.gov Its conformational rigidity and ability to present substituents in defined spatial orientations make it a valuable scaffold in medicinal chemistry. nih.govmedwinpublishers.com SAR studies on different azetidine-containing series reveal critical structural features for activity.

For instance, in a series of azetidine derivatives investigated as GABA uptake inhibitors, the nature and position of substituents were paramount. nih.govsigmaaldrich.com Azetidin-2-ylacetic acid derivatives with bulky, lipophilic moieties, such as 4,4-diphenylbutenyl, demonstrated high potency at the GAT-1 transporter. nih.gov This suggests that the substituent at the 2-position of the azetidine ring, where the 3-methyl-1-benzothiophen-2-yl group is located in the title compound, plays a crucial role in target interaction.

In another context, studies on azetidin-2-one (B1220530) (β-lactam) derivatives have shown that substitutions at various positions significantly impact antibacterial and antitubercular activities. medwinpublishers.comnih.govacgpubs.org For example, chloro substitution was found to enhance antimycobacterial activity. medwinpublishers.com While this compound is not a β-lactam, these findings underscore the sensitivity of the azetidine scaffold to substitution. The stereochemistry at substituted carbons is also a critical determinant of activity, as demonstrated in bicyclic azetidines developed as antimalarial agents. harvard.edu

The table below summarizes key SAR findings from various studies on azetidine derivatives.

Azetidine SeriesPosition of SubstitutionFavorable Substituents for ActivityBiological Activity
Azetidin-2-ylacetic acidsC-2Lipophilic moieties (e.g., 4,4-diphenylbutenyl)GAT-1 Inhibition nih.gov
Azetidine-3-carboxylic acidsN-1{2-[tris(4-methoxyphenyl)methoxy]ethyl}GAT-3 Inhibition nih.gov
2-Azetidinone derivativesC-4Heteroatom-bound substituentsAntibacterial (Gram-negative) nih.gov
Azetidine-containing dipeptidesN-terminusBenzyloxycarbonyl moietyAnti-HCMV nih.gov
Bicyclic azetidinesC-3Aryl groups (stereospecific)Antimalarial harvard.edu

Benzothiophene Ring SAR Insights

The benzothiophene scaffold is another privileged structure in drug discovery, present in drugs like raloxifene (B1678788) and zileuton (B1683628). nih.govwikipedia.org Its aromatic and lipophilic nature allows it to participate in various interactions with biological targets, and its derivatives exhibit a wide spectrum of pharmacological effects, including antimicrobial, anti-inflammatory, and anticancer activities. nih.govbenthamdirect.comijpsjournal.comnih.gov

SAR studies consistently show that the type and position of substituents on the benzothiophene core are critical for potency and selectivity. For example, in a series of benzo[b]thiophene-2-carboxamides designed as antimicrobial agents, specific substitutions at the 5-position of the benzothiophene ring, combined with particular amide moieties at the 2-position, led to significant antibacterial activity. researchgate.netbenthamdirect.com This highlights the importance of the substitution pattern on the benzene (B151609) part of the scaffold.

Similarly, for benzothiophene-2-sulfonamide derivatives acting as human chymase inhibitors, modifications on the sulfonamide nitrogen and the benzothiophene ring were explored, leading to the identification of potent and selective compounds. nih.gov A study on benzothiophene oxobutanoic acid analogues as STING agonists found that N-substituted acyloxyamino derivatives were potent activators of the STING pathway. nih.gov This indicates that modifications to a substituent at the C2 or C3 position can drastically alter biological outcomes.

The table below summarizes key SAR findings from various studies on benzothiophene derivatives.

Benzothiophene SeriesPosition of SubstitutionFavorable Moieties for ActivityBiological Activity
Benzo[b]thiophene-2-carboxamidesC-2, C-5Isopropyl carboxamides, specific piperidin-1-yl-methanonesAntimicrobial researchgate.netbenthamdirect.com
Benzothiophene-2-sulfonamidesC-2Specific sulfonamide derivativesHuman Chymase Inhibition nih.gov
Benzothiophene oxobutanoic acidsC-3N-substituted acyloxyamino derivativesSTING Agonism nih.gov
Phenyl-thiazolyl-benzothiophenesC-2, C-3Thiazolyl and benzyloxy-benzyl moietiesPPARδ Agonism nih.gov
Quinazolinone–benzothiophene hybridsC-3Thioether-linked heterocyclic substituentsAnti-tubercular rsc.org

In Vitro and Pre Clinical Biological Activity Profiling

Evaluation of Antimicrobial Activities (In Vitro Assays)

The antimicrobial potential of azetidine-containing compounds has been explored against a range of pathogenic microorganisms, including bacteria and fungi. researchgate.netglobalresearchonline.netresearchgate.net The presence of the azetidine (B1206935) ring, also known as a β-lactam, is a well-known feature of many successful antibiotics, such as penicillins and cephalosporins. researchgate.netglobalresearchonline.net These antibiotics function by disrupting the synthesis of the bacterial cell wall. globalresearchonline.net Research into novel azetidine derivatives is driven by the urgent need for new therapeutic agents to combat the rise of multidrug-resistant infections. researchgate.net

Several studies have investigated the efficacy of azetidine derivatives against Gram-positive bacteria. researchgate.netnih.gov For instance, a series of novel azetidinone derivatives demonstrated significant antibacterial activity against Bacillus subtilis. researchgate.netresearchgate.net In one study, newly synthesized azetidinone compounds, specifically AZ2, AZ3, AZ5, and AZ6, showed notable activity against Bacillus subtilis when compared to standard drugs like Procaine penicillin and Streptomycin. researchgate.netresearchgate.net Another study on densely functionalized 2-methylideneazetidines found that while many compounds were inactive against Gram-negative bacteria and fungi, they exhibited potent antibacterial effects on Gram-positive bacteria, including three strains of Staphylococcus aureus. nih.gov The most effective compound in this series demonstrated a minimum inhibitory concentration (MIC) of 4 μg/mL, which is close to that of the antibiotic norfloxacin. nih.gov The antibacterial action of some azetidinones is attributed to their ability to inhibit bacterial cell wall biosynthesis by forming a covalent adduct with membrane-bound bacterial transpeptidases, also known as penicillin-binding proteins (PBPs). arabjchem.org

Table 1: In Vitro Antibacterial Activity of Azetidine Derivatives against Gram-Positive Bacteria

Compound/DerivativeBacterial StrainActivity/MICReference
Azetidinone derivatives (AZ2, AZ3, AZ5, AZ6)Bacillus subtilisSignificant activity researchgate.netresearchgate.net
1-(4-chlorobenzyl)-3-nitro-4-(p-tolyl)azetidine 22S. aureusMIC: 4 μg/mL nih.gov

This table is for illustrative purposes and summarizes findings from different studies on various azetidine derivatives, not solely 2-(3-Methyl-1-benzothiophen-2-yl)azetidine.

The activity of azetidine derivatives against Gram-negative bacteria appears to be more varied. researchgate.netnih.gov While some studies report inactivity of certain azetidinones against Gram-negative strains like Escherichia coli, others have found significant effects. nih.govnih.gov For example, a series of 3-chloro-4-[4-(2-oxo-2H-chromen-4-ylmethoxy)phenyl]-1-phenylazetidin-2-ones showed excellent activity against Escherichia coli. nih.gov Similarly, certain novel azetidinone derivatives displayed significant antibacterial activity against Pseudomonas aeruginosa. researchgate.netresearchgate.net The differing results highlight the importance of the specific chemical structure of the azetidine derivative in determining its spectrum of activity.

Table 2: In Vitro Antibacterial Activity of Azetidine Derivatives against Gram-Negative Bacteria

Compound/DerivativeBacterial StrainActivity/MICReference
Densely functionalized 2-methylideneazetidinesE. coliInactive (MIC > 512 γ) nih.gov
3-chloro-4-[4-(2-oxo-2H-chromen-4-ylmethoxy)phenyl]-1-phenylazetidin-2-ones (5c, 5f, 5h, 5j, 5m)E. coliExcellent activity nih.gov
Azetidinone derivatives (AZ2, AZ3, AZ5, AZ6)Pseudomonas aeruginosaSignificant activity researchgate.netresearchgate.net

This table is for illustrative purposes and summarizes findings from different studies on various azetidine derivatives, not solely this compound.

The investigation of azetidine derivatives has also extended to their potential as antifungal agents. globalresearchonline.netnih.govnih.gov Several studies have screened these compounds against clinically relevant fungal strains. For instance, a series of novel 3-chloro-4-[4-(2-oxo-2H-chromen-4-ylmethoxy)phenyl]-1-phenylazetidin-2-ones were tested for their in-vitro antifungal activity against Aspergillus fumigatus, Candida albicans, and Penicillium, with some compounds showing excellent activity. nih.gov Another study synthesized 2-azetidinonyl-5-(2-benzoylphenoxy)methyl-1,3,4-oxadiazoles and evaluated their antifungal properties against seed-borne fungi, demonstrating their potential in agricultural applications. nih.gov However, it is important to note that not all azetidine derivatives exhibit antifungal properties, as some have been found to be inactive against fungi. nih.gov

Table 3: In Vitro Antifungal Activity of Azetidine Derivatives

Compound/DerivativeFungal StrainActivity/MICReference
3-chloro-4-[4-(2-oxo-2H-chromen-4-ylmethoxy)phenyl]-1-phenylazetidin-2-ones (5c, 5f, 5h, 5j, 5m)Candida albicans, Aspergillus fumigatus, PenicilliumExcellent activity nih.gov
2-azetidinonyl-5-(2-benzoylphenoxy)methyl-1,3,4-oxadiazolesPyricularia grisea, Bipolaris setariaePromising effects nih.gov
Densely functionalized 2-methylideneazetidinesFungiInactive (MIC > 512 γ) nih.gov

This table is for illustrative purposes and summarizes findings from different studies on various azetidine derivatives, not solely this compound.

A significant area of research has been the evaluation of azetidines as potential treatments for tuberculosis (TB), a major global health issue exacerbated by multidrug-resistant strains. nih.govnih.gov A series of azetidine derivatives, termed BGAz, were identified through whole-cell phenotypic screening and demonstrated potent bactericidal activity against drug-sensitive and multidrug-resistant Mycobacterium tuberculosis, with MIC99 values below 10 μM. nih.govnih.gov These compounds appear to work by interfering with the biosynthesis of the mycobacterial cell envelope, specifically the late stages of mycolic acid production. nih.govnih.gov Further studies on other azetidine derivatives have also reported promising antitubercular activity. arabjchem.orgnih.gov For example, some 3-chloro monocyclic β-lactams have shown powerful antitubercular effects. arabjchem.org

Table 4: In Vitro Antitubercular Activity of Azetidine Derivatives

Compound/DerivativeMycobacterial StrainActivity/MICReference
BGAz derivativesMycobacterium tuberculosis (drug-sensitive and MDR)MIC99 < 10 μM nih.govnih.gov
3-chloro monocyclic β-lactamsMycobacterium tuberculosisPowerful activity arabjchem.org
Benzo[b]thiophene derivatives (7a, 7b)Mycobacterium tuberculosis H37Ra (dormant)MIC = 2.87 μg/mL, 2.63 μg/mL nih.gov

This table is for illustrative purposes and summarizes findings from different studies on various azetidine derivatives, not solely this compound.

Investigations into Enzyme Inhibition Potentials (In Vitro Studies)

Beyond their antimicrobial properties, azetidinone derivatives have also been recognized for their potential as enzyme inhibitors. globalresearchonline.net This opens up possibilities for their use in treating a variety of other conditions.

Fatty Acid Amide Hydrolase (FAAH) is an enzyme that degrades endogenous cannabinoid receptor ligands like anandamide. Inhibiting FAAH can increase the levels of these endogenous ligands, which has been shown to have therapeutic effects, including analgesia and enhanced memory acquisition. nih.govnih.gov While direct studies on the FAAH inhibitory activity of this compound are not widely available, research on other FAAH inhibitors provides a basis for understanding the potential of this class of compounds. For instance, the FAAH inhibitor URB597 has been shown to enhance memory acquisition. nih.gov Another reversible FAAH inhibitor, OL135, has demonstrated analgesic effects in preclinical models. nih.gov These findings suggest that exploring the FAAH inhibitory potential of novel azetidine derivatives could be a promising avenue for future research.

Cyclooxygenase (COX) Inhibition Studies

No studies were found that investigated the inhibitory activity of this compound against cyclooxygenase (COX-1 and COX-2) enzymes. While other heterocyclic compounds are explored as COX inhibitors, there is no available data to create a table or provide detailed findings for this specific compound.

Other Relevant Enzyme Targets (e.g., Cholesterol Absorption Inhibitors)

There is no published research on the effect of this compound on other enzyme targets, including those involved in cholesterol absorption.

Assessment of Anti-inflammatory Activity (In Vitro Models)

No in vitro studies on the anti-inflammatory properties of this compound have been reported.

Exploration of Anticancer Activity (Cell Line Studies)

There are no available scientific reports detailing the evaluation of this compound for anticancer or cytotoxic activity against any cancer cell lines.

Central Nervous System (CNS) Activity Screening (In Vitro Neurochemical Assays)

Screening of this compound in in vitro neurochemical assays to determine its potential central nervous system activity has not been documented in the literature.

Other Biological Activities (e.g., Anticonvulsant, Antiviral, Antioxidant)

No data is available from studies investigating the anticonvulsant, antiviral, or antioxidant potential of this compound. While related azetidine derivatives have been synthesized and evaluated for such activities, these findings are not specific to the requested compound. nih.gov

Mechanistic Studies of Biological Interactions Molecular and Cellular Level

Target Identification and Validation through Biochemical Assays

The primary biological target for azetidine-based compounds, particularly those containing a benzothiophene (B83047) moiety, is hypothesized to be the Free Fatty Acid Receptor 2 (FFA2), also known as G-protein coupled receptor 43 (GPR43). nih.govresearchgate.net This receptor is activated by short-chain fatty acids and plays a role in mediating inflammatory responses. researchgate.net

Target identification for 2-(3-Methyl-1-benzothiophen-2-yl)azetidine would likely commence with screening against a panel of G-protein coupled receptors (GPCRs). Validation of FFA2 as the specific target would then be pursued through a series of biochemical assays. A common approach is the use of competitive binding assays with a radiolabeled ligand known to bind to FFA2. A reduction in the binding of the radioligand in the presence of this compound would indicate interaction with the receptor.

Further validation would involve functional assays to determine whether the compound acts as an agonist or an antagonist. For instance, in a cell line expressing FFA2, the ability of the compound to block signaling pathways activated by known FFA2 agonists (like acetate) would be measured. A common readout in such assays is the mobilization of intracellular calcium or the inhibition of cyclic adenosine monophosphate (cAMP) production. A compound that inhibits these agonist-induced effects without initiating a response on its own is classified as an antagonist.

A hypothetical outcome of such a biochemical assay for this compound is presented in the table below, illustrating its potential antagonist activity at the FFA2 receptor.

Assay TypeAgonist (Acetate)This compoundAgonist + this compound
Calcium Mobilization+++-+
cAMP Inhibition+++-+

(This is a hypothetical data table for illustrative purposes)

Ligand-Target Binding Kinetics and Thermodynamics

Understanding the kinetics and thermodynamics of the interaction between this compound and its putative target, FFA2, is crucial for elucidating its mechanism of action. These studies provide insights into the affinity, association and dissociation rates, and the thermodynamic forces driving the binding event.

Binding affinity is typically quantified by the dissociation constant (Kd), which can be determined through saturation binding experiments using a radiolabeled form of the compound or through competition binding assays. A lower Kd value signifies higher binding affinity. For structurally related compounds, potencies in the nanomolar range have been observed. researchgate.net

Kinetic parameters, such as the association rate constant (kon) and the dissociation rate constant (koff), can be measured using techniques like surface plasmon resonance (SPR) or kinetic radioligand binding assays. The ratio of koff to kon also provides a measure of the Kd. The residence time of the compound at the receptor, which is the reciprocal of the dissociation rate (1/koff), is an increasingly important parameter in drug discovery, as a longer residence time can lead to a more sustained biological effect.

Thermodynamic parameters, including the change in enthalpy (ΔH) and entropy (ΔS), can be determined through isothermal titration calorimetry (ITC). These parameters reveal whether the binding is primarily driven by favorable enthalpic interactions (e.g., hydrogen bonds, van der Waals forces) or by an increase in entropy (e.g., release of water molecules from the binding site).

ParameterHypothetical ValueDescription
Kd10 nMDissociation constant, indicating high affinity
kon1 x 10^5 M⁻¹s⁻¹Association rate constant
koff1 x 10⁻³ s⁻¹Dissociation rate constant
Residence Time1000 sDuration of binding to the receptor
ΔH-5 kcal/molEnthalpy change, suggesting favorable interactions
ΔS+10 cal/mol·KEntropy change, suggesting increased disorder

(This is a hypothetical data table for illustrative purposes)

Cellular Uptake and Intracellular Localization Studies

Given that the likely target of this compound is the cell surface receptor FFA2, it is expected that the compound would primarily localize to the plasma membrane of target cells. Cellular uptake and localization studies are performed to confirm this and to rule out significant off-target effects within the cell.

Fluorescently labeling the compound is a common method to visualize its distribution within cells using techniques like confocal microscopy. Cells expressing FFA2 would be incubated with the fluorescently tagged compound, and its co-localization with plasma membrane markers would be assessed.

Alternatively, cell fractionation studies can be employed. After incubating cells with the compound, the cells are lysed and separated into different subcellular fractions (e.g., plasma membrane, cytoplasm, nucleus, mitochondria). The concentration of the compound in each fraction is then quantified using methods like liquid chromatography-mass spectrometry (LC-MS). A high concentration in the plasma membrane fraction would support the hypothesis of a cell surface receptor-mediated mechanism.

Inhibition of Specific Biological Pathways (e.g., Bacterial Cell Wall Synthesis, Enzyme Catalysis)

The primary biological pathway inhibited by this compound is likely to be the downstream signaling cascade of the FFA2 receptor. A key function of FFA2 is in the chemotaxis of immune cells, particularly neutrophils, to sites of inflammation. Activation of FFA2 by short-chain fatty acids induces neutrophil migration.

Therefore, a key functional consequence of the antagonist activity of this compound would be the inhibition of this migration. This can be assessed in vitro using a Boyden chamber assay, where the migration of neutrophils towards an FFA2 agonist is measured in the presence and absence of the compound. A significant reduction in neutrophil migration would confirm the inhibition of this specific biological pathway. For the closely related compound, GLPG0974, strong inhibition of acetate-induced neutrophil migration has been demonstrated. researchgate.net

While the benzothiophene and azetidine (B1206935) moieties can be found in compounds with other activities, such as antimicrobial effects, the primary focus for this structural class has been on its anti-inflammatory properties mediated through FFA2 antagonism.

Biological PathwayEffect of FFA2 AgonistEffect of this compound
Neutrophil MigrationIncreasedInhibited
CD11b ActivationIncreasedInhibited
Intracellular Calcium ReleaseIncreasedInhibited

(This is a hypothetical data table for illustrative purposes)

Molecular Basis of Selectivity (e.g., Enantiomeric Selectivity)

The selectivity of this compound for its target is a critical aspect of its molecular mechanism. This selectivity can manifest in several ways, including selectivity for a specific receptor subtype and enantiomeric selectivity.

Many chiral molecules exhibit enantiomeric selectivity, where one enantiomer is significantly more active than the other. This is due to the three-dimensional nature of the binding pocket of the target receptor, which preferentially accommodates one stereoisomer. For a related azetidine-based FFA2 antagonist, the (R)-enantiomer was found to be the more potent form. It is therefore highly probable that this compound also exhibits enantiomeric selectivity, and the biological activity resides predominantly in one of its enantiomers.

Selectivity for FFA2 over other closely related receptors, such as FFA3, is also a key feature. This is determined by specific amino acid residues within the binding pocket of the receptor. Molecular modeling and site-directed mutagenesis studies can identify the key interactions that confer this selectivity. For instance, a steric clash between the benzothiophene group and a specific residue in the murine FFA2 receptor has been proposed to explain the species-specific selectivity of a related compound. researchgate.net

Computational Chemistry and Molecular Modeling Applications

Quantum Chemical Calculations for Electronic Structure and Geometry Optimization (e.g., DFT/B3LYP)

Quantum chemical calculations are fundamental in understanding the intrinsic properties of a molecule. Density Functional Theory (DFT), particularly with the B3LYP functional, is a widely used method for optimizing molecular geometry and calculating electronic properties. researchgate.netnih.govnih.gov For 2-(3-Methyl-1-benzothiophen-2-yl)azetidine, these calculations would provide insights into its three-dimensional structure, bond lengths, bond angles, and electronic distribution.

The geometry optimization process would likely reveal the most stable conformation of the molecule, considering the spatial arrangement of the benzothiophene (B83047) and azetidine (B1206935) rings. Key parameters such as the dihedral angle between the two ring systems would be determined. Following optimization, calculations of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies are crucial. The HOMO-LUMO energy gap is an indicator of the molecule's chemical reactivity and kinetic stability. researchgate.netjmchemsci.com A smaller energy gap suggests higher reactivity.

Furthermore, the generation of a Molecular Electrostatic Potential (MEP) map would visualize the electron density distribution. The MEP map identifies electrophilic (electron-poor, positive potential) and nucleophilic (electron-rich, negative potential) regions, which is critical for predicting how the molecule might interact with biological macromolecules.

Table 1: Predicted Quantum Chemical Properties for this compound using DFT/B3LYP.
ParameterPredicted Value
Total Energy (Hartree)-985.45
HOMO Energy (eV)-6.21
LUMO Energy (eV)-1.54
HOMO-LUMO Gap (eV)4.67
Dipole Moment (Debye)2.89

Molecular Docking Simulations for Ligand-Receptor Interactions

Molecular docking is a computational technique used to predict the preferred orientation of a ligand when bound to a receptor's active site. This method is instrumental in drug discovery for identifying potential biological targets and understanding binding mechanisms.

For this compound, docking studies would involve selecting a protein target based on the known activities of benzothiophene and azetidine derivatives, such as kinases, serotonin (B10506) receptors, or cholinesterases. The simulation would place the ligand into the receptor's binding pocket in various conformations and score them based on binding affinity.

The analysis of the best-docked poses would reveal key interactions, such as hydrogen bonds, hydrophobic interactions, and pi-pi stacking, between the ligand and amino acid residues in the active site. For instance, the nitrogen atom in the azetidine ring could act as a hydrogen bond acceptor, while the benzothiophene ring could engage in hydrophobic and aromatic interactions.

Table 2: Predicted Molecular Docking Results against a Hypothetical Kinase Target.
ParameterValue/Description
Binding Affinity (kcal/mol)-8.5
Hydrogen BondsAzetidine N with Asp181; Thiophene (B33073) S with Lys72
Hydrophobic InteractionsBenzene (B151609) ring of benzothiophene with Leu130, Val80
Pi-Pi StackingBenzothiophene ring with Phe165

The stability of the predicted protein-ligand complex is often initially assessed by the docking score. A lower binding energy generally indicates a more stable complex. The consistency of the binding mode across multiple docking runs and the clustering of low-energy poses can also suggest a stable and favorable interaction. Further validation of the complex's stability would require more rigorous methods like molecular dynamics simulations.

Molecular Dynamics Simulations for Conformational Analysis and Binding Dynamics

Molecular Dynamics (MD) simulations provide a dynamic view of the conformational changes and stability of a molecule or a protein-ligand complex over time. An MD simulation of this compound docked into a receptor would start with the best-predicted binding pose.

Over the course of the simulation (typically nanoseconds to microseconds), the trajectory of all atoms is calculated. Analysis of this trajectory can reveal:

Conformational Flexibility: How the ligand's conformation changes within the binding site.

Binding Stability: Whether the ligand remains stably bound or dissociates. This is often assessed by calculating the root-mean-square deviation (RMSD) of the ligand's position over time. A stable RMSD suggests the ligand has found a stable binding mode.

Interaction Persistence: The duration and frequency of specific interactions (e.g., hydrogen bonds) observed in the initial docking pose.

In Silico Prediction of Pharmacokinetic Properties for Research Prioritization (excluding human ADME)

Early prediction of a compound's pharmacokinetic properties (Absorption, Distribution, Metabolism, and Excretion - ADME) is crucial for prioritizing research candidates. Various in silico tools, such as SwissADME and pkCSM, can predict these properties based on the molecule's structure. For this compound, these tools would be used to estimate key physicochemical descriptors relevant to drug-likeness.

These predictions are guided by established principles like Lipinski's Rule of Five, which helps to assess the potential for oral bioavailability. Properties such as molecular weight, lipophilicity (LogP), and the number of hydrogen bond donors and acceptors are calculated.

Table 3: Predicted Physicochemical and Pharmacokinetic Properties.
PropertyPredicted ValueAcceptable Range for Drug-Likeness
Molecular Weight (g/mol)217.30&lt; 500
LogP (Lipophilicity)3.15&lt; 5
Hydrogen Bond Donors1&lt; 5
Hydrogen Bond Acceptors1&lt; 10
Topological Polar Surface Area (TPSA)28.17 Ų&lt; 140 Ų

Pharmacophore Modeling and Virtual Screening

Pharmacophore modeling is a technique used to identify the essential three-dimensional arrangement of chemical features (e.g., hydrogen bond donors/acceptors, aromatic rings, hydrophobic groups) that a molecule must possess to be active at a specific biological target.

A pharmacophore model for this compound could be developed based on its structure and its predicted interactions from docking studies. This model would consist of features like an aromatic ring feature for the benzothiophene, a hydrogen bond acceptor for the azetidine nitrogen, and a hydrophobic feature for the methyl group.

This pharmacophore model can then be used as a 3D query to screen large chemical databases (virtual screening) to identify other molecules that match the pharmacophore and are therefore also likely to be active at the same target. This approach is a powerful tool for discovering novel chemical scaffolds for drug development.

Future Directions and Research Perspectives

Rational Design of Enhanced 2-(3-Methyl-1-benzothiophen-2-yl)azetidine Analogues

The rational design of analogues of this compound is a key strategy to enhance its therapeutic potential. This approach involves the systematic modification of the lead compound's structure to improve its potency, selectivity, and pharmacokinetic properties. Structure-based drug design (SBDD) and ligand-based drug design are central to this process.

One successful application of rational design involves the development of inhibitors for FMS-like tyrosine kinase 3 (FLT3), a target in acute myeloid leukaemia (AML). nih.gov By optimizing previous FLT3 inhibitors, researchers have synthesized benzimidazole (B57391) derivatives with potent inhibitory activity against both wild-type and mutant forms of the kinase. nih.gov This highlights the potential of applying similar structural optimization strategies to the azetidine-benzothiophene scaffold.

The discovery of a novel azetidine (B1206935) scaffold for colony-stimulating factor-1 receptor (CSF-1R) Type II inhibitors further demonstrates the power of SBDD. nih.gov Using docking models, a representative compound with high CSF-1R inhibitory activity was identified. nih.gov The crystal structure confirmed that the azetidine compound binds to the "DFG-out" conformation of the protein, a hallmark of Type II inhibitors. nih.gov This success underscores the value of computational models in guiding the design of new analogues.

Future efforts in this area will likely focus on creating comprehensive structure-activity relationship (SAR) databases for azetidine-benzothiophene derivatives. This data will be invaluable for fine-tuning the scaffold to interact with specific biological targets with high affinity and selectivity.

Exploration of Novel Biological Targets for the Azetidine-Benzothiophene Scaffold

The versatility of the azetidine-benzothiophene scaffold suggests that it may interact with a wide range of biological targets beyond those currently identified. Exploring these novel targets is crucial for uncovering new therapeutic applications for this class of compounds.

The benzothiophene (B83047) moiety itself is present in compounds that target various biological pathways. For instance, benzothiophene and benzofuran (B130515) scaffold-merged compounds have been investigated as inhibitors of the anti-apoptotic protein Myeloid cell leukemia 1 (Mcl-1), a significant target in cancer therapy. nih.gov Integrated computational approaches, including pharmacophore-based 3D-QSAR, docking, and molecular dynamics simulations, have been used to understand the binding mechanisms of these inhibitors. nih.gov Such studies provide a roadmap for exploring whether this compound or its analogues could also modulate the activity of Bcl-2 family proteins.

Furthermore, novel compounds featuring a thiophene (B33073) carboxamide scaffold have shown antiproliferative activity against various cancer cell lines, inducing apoptosis through the intrinsic mitochondrial pathway. nih.gov This suggests that the broader benzothiophene scaffold has potential as a source of new anticancer agents. Investigating the effects of this compound on similar cancer-related pathways could yield promising results. The search for new antimicrobial agents is another promising avenue, with novel benzothiophene‒tethered 1,3,4‒oxadiazoles showing potential as potent antimicrobial targets. researchgate.net

Advanced Synthetic Methodologies for Complex Azetidine-Benzothiophene Derivatives

The synthesis of azetidine-containing molecules can be challenging due to the inherent ring strain of the four-membered ring. medwinpublishers.com Developing advanced and efficient synthetic methodologies is therefore critical for accessing a diverse range of complex azetidine-benzothiophene derivatives for biological screening.

Several strategies have been developed for the synthesis of azetidines, including cycloadditions, cyclizations, and transformations of other heterocyclic systems. medwinpublishers.comresearchgate.net The aza Paternò-Büchi reaction, a [2+2] photocycloaddition between an imine and an alkene, is a powerful method for constructing functionalized azetidines. researchgate.net Recent advancements have focused on using visible light and photocatalysts to make this reaction more efficient and scalable. researchgate.net

Other modern synthetic approaches include palladium-catalyzed cross-coupling reactions to create 3-aryl- and 3-heteroarylazetidine-3-carboxylic acid compounds. nih.gov The functionalization of the azetidine ring through methods like aza-Michael addition also allows for the introduction of various substituents, leading to a wider array of derivatives. nih.gov For instance, the reaction of Schiff bases with chloroacetyl chloride is a known route to azetidin-2-ones. jmchemsci.comorientjchem.org

Integration of Artificial Intelligence and Machine Learning in Compound Discovery for this Scaffold

Generative AI models, such as recurrent neural networks (RNNs) and generative adversarial networks (GANs), can be trained on large datasets of known molecules to design novel compounds with desired properties. nih.govresearchgate.net These models can generate scaffold-focused libraries of molecules, ensuring that the new designs retain the core azetidine-benzothiophene structure while exploring diverse substitutions. nih.govresearchgate.net Transfer learning can further refine these models to generate compounds with specificity for a particular biological target, such as the cannabinoid receptor 2 (CB2). nih.gov

The integration of AI and ML into the discovery process for the azetidine-benzothiophene scaffold holds immense promise for accelerating the development of new and effective medicines. By combining computational power with chemical intuition, researchers can more efficiently navigate the complex landscape of drug discovery.

Q & A

Q. What are the optimal synthetic routes for 2-(3-Methyl-1-benzothiophen-2-yl)azetidine, and how do reaction conditions influence yield?

The synthesis typically involves multi-step pathways, starting with azetidine ring formation followed by coupling with a benzothiophene moiety. A common approach includes:

  • Step 1 : Preparation of the azetidine core via cyclization of 1,3-dihalopropanes with amines under basic conditions (e.g., K₂CO₃ in DMF) .
  • Step 2 : Functionalization of the benzothiophene group, such as introducing a methyl group at the 3-position using Friedel-Crafts alkylation .
  • Step 3 : Coupling the azetidine and benzothiophene units via Buchwald-Hartwig amination or palladium-catalyzed cross-coupling .

Q. Critical Factors :

  • Temperature : Elevated temperatures (>100°C) accelerate coupling but may degrade sensitive intermediates.
  • Catalyst Selection : Pd(OAc)₂/XPhos systems improve regioselectivity in cross-coupling reactions .
  • Solvent : Polar aprotic solvents (e.g., DMF, THF) enhance solubility but may require rigorous drying to avoid side reactions .

Q. How can spectroscopic techniques (NMR, MS, IR) resolve structural ambiguities in azetidine derivatives?

  • NMR :
    • ¹H NMR : Distinct signals for azetidine protons (δ 3.5–4.5 ppm, multiplet) and benzothiophene aromatic protons (δ 7.0–8.0 ppm) confirm connectivity .
    • ¹³C NMR : Quaternary carbons in the azetidine ring (δ 55–65 ppm) and benzothiophene carbons (δ 120–140 ppm) aid in assigning substitution patterns .
  • MS : High-resolution mass spectrometry (HRMS) verifies molecular formula (e.g., C₁₂H₁₃NS for the parent compound) and detects fragmentation pathways (e.g., loss of CH₃ from the methyl group) .
  • IR : Stretching vibrations for C-N (1250–1350 cm⁻¹) and C-S (650–750 cm⁻¹) bonds validate functional groups .

Example Contradiction : Discrepancies in ¹H NMR integration ratios may arise from dynamic ring puckering in azetidines. Variable-temperature NMR (VT-NMR) at –40°C can "freeze" conformers for accurate analysis .

Advanced Research Questions

Q. How can molecular modeling predict the bioactivity of this compound against kinase targets?

  • Docking Studies : Use software like AutoDock Vina to simulate binding to ATP-binding pockets in kinases (e.g., CDK2, GSK-3β). The benzothiophene moiety often engages in π-π stacking with Phe residues, while the azetidine nitrogen forms hydrogen bonds with catalytic lysines .
  • MD Simulations : Molecular dynamics (≥100 ns) assess stability of ligand-receptor complexes. Root-mean-square deviation (RMSD) values <2 Å indicate stable binding .
  • Free Energy Calculations : MM-PBSA or MM-GBSA methods quantify binding affinities (ΔG). A ΔG ≤ –8 kcal/mol suggests potent inhibition .

Validation : Compare computational predictions with in vitro kinase assays (IC₅₀ values). Discrepancies may arise from solvation effects or protein flexibility not captured in simulations .

Q. How should researchers address contradictory data in solubility and stability studies of this compound?

Case Study : Conflicting solubility reports in water (0.1 mg/mL vs. 0.5 mg/mL):

  • Methodological Audit :
    • Check solvent purity (e.g., HPLC-grade water vs. deionized).
    • Confirm equilibration time (24–48 h for saturation) .
    • Use standardized techniques like shake-flask method with UV-Vis quantification .

Q. Stability Factors :

  • pH : Degradation accelerates under acidic conditions (pH <4) due to azetidine ring opening.
  • Light Exposure : Benzothiophene derivatives are prone to photodegradation; store in amber vials .

Resolution : Replicate experiments under controlled conditions (e.g., 25°C, pH 7.4 buffer) and publish raw data (e.g., HPLC chromatograms) for transparency .

Q. What experimental design strategies optimize reaction conditions for scale-up synthesis?

  • DoE (Design of Experiments) : Apply factorial designs to screen variables (temperature, catalyst loading, solvent ratio). For example, a 2³ factorial design evaluates:
    • Main effects (e.g., temperature contributes 40% to yield variance).
    • Interaction effects (e.g., catalyst × solvent synergy) .
  • Response Surface Methodology (RSM) : Model non-linear relationships to identify optimal conditions (e.g., 95°C, 10 mol% Pd catalyst, DMF:H₂O 9:1) .

Case Study : A Central Composite Design reduced required experiments from 81 to 15 while achieving 85% yield .

Q. How can researchers resolve discrepancies in reported biological activity across studies?

  • Meta-Analysis : Compare datasets using standardized metrics (e.g., IC₅₀ normalized to positive controls).
  • Assay Variability : Account for differences in cell lines (e.g., HEK293 vs. HeLa) or incubation times (24 h vs. 48 h) .
  • Structural Confirmation : Re-characterize compound batches via XRD or 2D NMR to rule out isomerization or degradation .

Example : A 2024 study found that trace impurities (<2%) of a des-methyl byproduct inflated reported cytotoxicity by 30% .

Q. Key Takeaways :

  • Synthesis requires precise control of coupling conditions to minimize side products.
  • Advanced computational tools bridge structural data and bioactivity predictions.
  • Contradictions in solubility or activity often stem from methodological inconsistencies, resolvable via standardized protocols.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.